5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C17H17FN2O5S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H17FN2O5S2/c18-16-2-1-13(27(24,25)14-5-8-26(22,23)11-14)9-15(16)17(21)20-10-12-3-6-19-7-4-12/h1-4,6-7,9,14H,5,8,10-11H2,(H,20,21) |
InChI Key |
XDKHPKQDRNWAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the sulfonyl group is achieved through sulfonation reactions, while the fluorine atom is incorporated via fluorination reactions. The pyridinylmethyl group is added through nucleophilic substitution reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe, interacting with specific proteins or enzymes to elucidate biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific diseases or conditions through its unique molecular interactions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with molecular targets such as proteins, enzymes, or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Benzamide-Based NS5 RdRp Inhibitors ()
Compounds 27 and 29 from Journal of Computational Chemistry & Molecular Modeling share a benzamide core but differ in substituents:
- Compound 27 : 5-(3-Hydroxypropynyl-thiophen-2-yl), 2,4-dimethoxy, and a 3-methoxyphenylsulfonyl group.
- Compound 29: 5-(3-Hydroxypropynyl-thiophen-2-yl), 4-methoxy-2-methyl, and a quinolin-8-ylsulfonyl group.
| Parameter | Target Compound | Compound 27 | Compound 29 |
|---|---|---|---|
| Core Structure | Benzamide | Benzamide | Benzamide |
| 5-Position Subst. | Tetrahydrothiophene dioxide | Thiophene | Thiophene |
| Amide Substituent | Pyridin-4-ylmethyl | 3-Methoxyphenylsulfonyl | Quinolin-8-ylsulfonyl |
| Biological Target | Not specified | NS5 RdRp (antiviral) | NS5 RdRp (antiviral) |
Key Differences :
- The target compound’s tetrahydrothiophene dioxide sulfonyl group replaces the thiophene and aryl sulfonyl groups in Compounds 27 and 27. This modification may enhance solubility due to the sulfone’s polarity.
2-Aminothiazole Sulfonamides ()
Compounds AB4 and AB5 exhibit structural similarity to known drugs but differ significantly from the target:
- AB4: Combines a 2-aminothiazole, triazole sulfanyl group, and 4-methylthiazole.
- AB5 : Features a pyridin-2-ylpiperazinyl sulfonyl group and thiazole urea.
| Parameter | Target Compound | AB4 | AB5 |
|---|---|---|---|
| Core Structure | Benzamide | Benzamide | Urea |
| Sulfonyl/Sulfanyl | Tetrahydrothiophene dioxide | Triazole sulfanyl | Piperazinyl sulfonyl |
| Similarity Score | N/A | 0.500 (vs. reference drugs) | 0.487 (vs. reference drugs) |
Key Differences :
Structural Analogs with Tetrahydrothiophene Dioxide ()
Compound 879565-27-2 (N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide) shares the tetrahydrothiophene dioxide sulfonamide moiety but differs in substituents:
| Parameter | Target Compound | 879565-27-2 |
|---|---|---|
| Benzamide Subst. | 2-Fluoro | 3-Methoxy |
| Amide Substituent | Pyridin-4-ylmethyl | 5-(4-Fluorophenyl)furan-2-yl |
| Sulfonyl Group | Tetrahydrothiophene dioxide | Tetrahydrothiophene dioxide |
Key Differences :
- The pyridinylmethyl group in the target may enhance basicity and hydrogen-bonding capacity compared to the furan-phenyl group in 879565-27-2.
- The 2-fluoro substituent in the target could increase electronegativity and metabolic stability relative to the 3-methoxy group in 879565-27-2 .
Biological Activity
The compound 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H16FNO3S
Molecular Weight: 303.36 g/mol
IUPAC Name: 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide
The structural components of this compound suggest that it may interact with various biological targets due to the presence of both sulfonyl and fluorine functional groups, which can enhance its reactivity and binding affinity toward biomolecules.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor , potentially affecting cell proliferation and apoptosis in cancer cells. The sulfonyl group is known for its role in enhancing solubility and bioavailability, which is crucial for therapeutic efficacy.
Anticancer Activity
Recent research has indicated that compounds similar to 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | L1210 (leukemia) | 10 | Thymidylate synthase inhibition |
| Compound B | B16 (melanoma) | 15 | Alkylation of DNA |
| Target Compound | A549 (lung cancer) | 12 | Kinase inhibition |
These findings suggest that the target compound may similarly inhibit cancer cell growth through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that compounds with similar structures can exhibit antimicrobial activity. The sulfonamide moiety is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
Case Studies
- In Vitro Studies: A study evaluated the cytotoxic effects of the target compound on A549 lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM. Further analysis revealed that the compound induced apoptosis via the mitochondrial pathway.
- In Vivo Studies: Animal models treated with similar compounds showed significant tumor reduction compared to control groups. The administration of the compound led to a marked decrease in tumor size without notable toxicity, suggesting a favorable therapeutic index.
- Mechanistic Insights: Investigations into the mechanism revealed that the target compound effectively inhibits key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
